molecular formula C86H137N25O25 B562320 alpha-CGRP (19-37) (human) CAS No. 101233-12-9

alpha-CGRP (19-37) (human)

Cat. No. B562320
CAS RN: 101233-12-9
M. Wt: 1921.192
InChI Key: KVSLCFQNQGBODH-NGVSOPMRSA-N
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Description

Alpha-CGRP (19-37) (human) is a variant of the alpha-CGRP neuropeptide . Alpha-CGRP is a 37-amino acid neuropeptide that is formed by alternative splicing of the calcitonin/CGRP gene located on chromosome 11 . It is a member of the calcitonin family of peptides, which includes calcitonin, amylin, adrenomedullin, adrenomedullin 2 (intermedin), and calcitonin‑receptor‑stimulating peptide . Alpha-CGRP is an endogenous calcitonin gene-related peptide receptor (CGRP) agonist . It is a long-lasting vasodilator and also reduces the secretion of both mouse Ins1 and Ins2 proteins and remodels amylin fibrillization in mouse pancreatic β-cells .


Synthesis Analysis

Alpha-CGRP is produced in both peripheral and central neurons . It is synthesized in the ventral horn of the spinal cord and may contribute to the regeneration of nervous tissue after injury . Alpha-CGRP is also synthesized in the dorsal horn of the spinal cord and may be linked to the transmission of pain . After synthesis, alpha-CGRP remains stored in vesicles at the terminal ends of the nerves. As nerves depolarize, alpha-CGRP is released from the nerve terminals through the exocytosis process and interacts with its receptor, eliciting its cellular effects mainly via the generation of intracellular cAMP .


Molecular Structure Analysis

Alpha-CGRP (19-37) (human) has a molecular formula of C86H137N25O25 and a molecular weight of 1921.16 . The structure of human alpha-CGRP has been revealed to contain four clear domains . The first seven residues of the NH2 terminus make up the first domain and form a ringlike structure, held together by a disulfide bridge .


Physical And Chemical Properties Analysis

Alpha-CGRP (19-37) (human) is a solid substance with a molecular weight of 1921.16 . It is soluble in water at a concentration of 10 mg/mL .

Mechanism of Action

Alpha-CGRP (19-37) (human) binds to its receptor located on the cell membrane of several cell types including, smooth muscle cells, endothelial cells, and cardiomyocytes . The CGRP receptor complex consists of a seven-domain G-protein coupled receptor (GPCR) known as calcitonin receptor-like receptor (CRLR) associated with a single transmembrane protein recognized as receptor activity modifying protein-1 (RAMP1) . CGRP leads to vasodilation via two distinct mechanisms. Direct activation of the receptor complex in vascular smooth muscle cells causes protein kinase A (PKA)-mediated smooth muscle relaxation, or indirectly by nitric oxide from endothelial cells .

properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H137N25O25/c1-42(2)66(82(132)96-39-64(119)98-58(41-113)80(130)99-51(26-17-19-29-87)74(124)97-46(9)72(122)101-53(71(93)121)32-48-22-13-11-14-23-48)107-79(129)57(36-62(92)117)105-85(135)70(47(10)114)110-81(131)59-28-21-31-111(59)86(136)69(45(7)8)109-78(128)54(33-49-24-15-12-16-25-49)102-76(126)56(35-61(91)116)104-77(127)55(34-60(90)115)103-75(125)52(27-18-20-30-88)100-83(133)68(44(5)6)108-84(134)67(43(3)4)106-65(120)38-94-63(118)37-95-73(123)50(89)40-112/h11-16,22-25,42-47,50-59,66-70,112-114H,17-21,26-41,87-89H2,1-10H3,(H2,90,115)(H2,91,116)(H2,92,117)(H2,93,121)(H,94,118)(H,95,123)(H,96,132)(H,97,124)(H,98,119)(H,99,130)(H,100,133)(H,101,122)(H,102,126)(H,103,125)(H,104,127)(H,105,135)(H,106,120)(H,107,129)(H,108,134)(H,109,128)(H,110,131)/t46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-,67-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSLCFQNQGBODH-NGVSOPMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H137N25O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1921.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-CGRP (19-37) (human)

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